N-Biotinyl Glycine
Overview
Description
N-Biotinyl Glycine is a compound that combines the properties of biotin and glycine. Biotin, also known as vitamin H or coenzyme R, is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Glycine is the simplest amino acid and is involved in the synthesis of proteins. The combination of these two molecules results in a compound that has significant applications in biochemical research and industrial processes.
Mechanism of Action
Target of Action
N-Biotinyl Glycine is a compound that primarily targets acetyl-CoA carboxylase (ACC) . ACC is an enzyme that catalyzes the first committed step in fatty acid biosynthesis, a metabolic pathway required for several important biological processes including the synthesis and maintenance of cellular membranes .
Mode of Action
The mode of action of this compound involves two distinct enzymatic activities. First, a biotin carboxylase (BC) component catalyzes the MgATP-dependent carboxylation of the N1′ atom of the biotin cofactor, using bicarbonate as the CO2 donor . The biotin is covalently linked through an amide bond to a lysine side chain in the biotin carboxyl carrier protein (BCCP) component . This process typically involves the application of chemical reagents or enzymatic procedures to attach biotin to target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to fatty acid metabolism. The products produced from this pathway are required in numerous biological processes such as bacterial quorum sensing and protein modification . Additionally, this compound is involved in the N-degron pathway, which targets proteins for degradation through N-terminal degron motifs .
Pharmacokinetics
It is known that n-glycans play a significant role in the pharmacodynamics and pharmacokinetics of recombinant therapeutic proteins and antibodies . Highly sialylated complex-type glycans enable the longer serum half-lives of proteins .
Result of Action
The result of the action of this compound is the modulation of fatty acid biosynthesis. By targeting ACC, this compound can influence the synthesis and maintenance of cellular membranes . Additionally, the compound’s involvement in the N-degron pathway suggests a role in protein degradation .
Action Environment
The action environment of this compound is largely dependent on the physiological conditions and biological systems in which it operates. As a water-soluble compound, this compound is compatible with physiological conditions and biological systems . .
Biochemical Analysis
Biochemical Properties
N-Biotinyl Glycine plays a significant role in biochemical reactions. It is used as a labeling reagent in various biochemical applications, including protein labeling, nucleic acid labeling, and cell labeling . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and context-dependent. As a derivative of biotin, it can influence cell function by interacting with various biomolecules within the cell
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It involves binding interactions with various biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression . The exact molecular mechanisms through which this compound exerts its effects remain to be fully elucidated.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl Glycine typically involves the reaction of biotin with glycine under specific conditions. One common method is the use of biotinylation reagents that target primary amines. The reaction is usually carried out in an aqueous solution with a suitable buffer to maintain the pH. The reaction conditions often include mild temperatures and the presence of catalysts to facilitate the formation of the amide bond between biotin and glycine.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale biotinylation processes. These processes utilize biotinylation reagents that are designed for high efficiency and specificity. The industrial methods often include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Biotinyl Glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of biotinylated glycine derivatives with altered functional groups.
Scientific Research Applications
N-Biotinyl Glycine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a tag for labeling molecules.
Biology: The compound is used in biotinylation techniques to study protein interactions and cellular processes.
Medicine: this compound is used in diagnostic assays and therapeutic research.
Industry: It is employed in the production of biotinylated products for various industrial applications.
Comparison with Similar Compounds
N-Biotinyl Glycine can be compared with other biotinylated compounds, such as:
N-Biotinyl Lysine: Similar to this compound, but with lysine instead of glycine.
N-Biotinyl Cysteine: Contains cysteine, offering different reactivity and applications.
N-Biotinyl Serine: Incorporates serine, providing unique properties for specific applications.
Uniqueness: this compound is unique due to its simplicity and versatility. The combination of biotin and glycine allows for easy incorporation into various biochemical processes, making it a valuable tool in research and industry.
Biological Activity
N-Biotinyl Glycine, a biotinylated derivative of glycine, has garnered attention in the field of biochemical research due to its potential biological activities and applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a biotin moiety attached to a glycine molecule. This structural modification enhances its solubility and bioavailability compared to glycine alone. The biotin group is known for its role as a cofactor in various enzymatic reactions, particularly in carboxylation processes.
- Enzymatic Role : The biotin component of this compound can serve as a substrate for biotin-dependent enzymes. These enzymes are crucial in metabolic pathways, including fatty acid synthesis and amino acid metabolism. The attachment of biotin enhances the interaction between enzymes and their substrates, facilitating biochemical reactions.
- Cellular Uptake : this compound is believed to utilize biotin transport mechanisms for cellular uptake. Studies indicate that cells express specific transporters that recognize and facilitate the entry of biotinylated compounds, potentially leading to enhanced intracellular concentrations compared to non-biotinylated counterparts .
- Protein Modification : The incorporation of this compound into proteins can influence their stability and function. Biotinylation is often used in protein labeling and purification techniques due to the strong affinity between biotin and avidin or streptavidin, which can be exploited in various biochemical assays .
1. Antioxidant Properties
Research has suggested that this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This activity can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. By inhibiting the production of pro-inflammatory cytokines, it may contribute to reducing inflammation in conditions such as arthritis and other inflammatory diseases .
3. Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective effects, enhancing neuronal survival under stress conditions. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of this compound using a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results showed a significant reduction in cell death and ROS levels in treated cells compared to controls, suggesting that this compound effectively mitigates oxidative damage.
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory bowel disease (IBD), researchers administered this compound to animal models exhibiting IBD symptoms. The treatment resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, indicating its potential as a therapeutic agent for managing IBD.
Data Summary
Property | Findings |
---|---|
Antioxidant Activity | Reduced ROS levels; improved cell viability |
Anti-inflammatory Effects | Decreased pro-inflammatory cytokines |
Neuroprotective Effects | Enhanced neuronal survival under stress |
Properties
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19)/t7-,8-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCEKNYUXATHY-LAEOZQHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609918 | |
Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160390-90-9 | |
Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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